
5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid
Vue d'ensemble
Description
Phenolic compounds, such as “5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid”, are made of one or more hydroxyl groups directly attached to one or more aromatic rings . They have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma .
Synthesis Analysis
The synthesis of similar compounds often involves various techniques and reagents. For instance, the synthesis of “(E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid” was confirmed by the presence of the OH in the FTIR and NMR spectra .
Molecular Structure Analysis
The molecular structure of these compounds can be determined using various spectroscopic techniques. For example, the structure of “(5-Acetyl-2-methoxyphenyl)boronic acid” was determined using its molecular formula C9H11BO4 .
Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on their structure and the conditions under which they are reacted. For instance, “(5-Acetyl-2-methoxyphenyl)boronic acid” has been used in Suzuki-Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
Phenolic compounds have characteristic physical properties such as melting and boiling points, density, solubility, physical state, color, flavor, and aroma. Their chemical properties include antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .
Applications De Recherche Scientifique
Analgesic and Anti-Inflammatory Activities
5-(2-Methoxyphenyl)-1H-pyrrole-2-carboxylic acid and its derivatives have been investigated for their potential analgesic and anti-inflammatory activities. For instance, certain derivatives of this compound, particularly those with specific benzoyl substituents, have demonstrated significant potency in analgesic (mouse writhing) and anti-inflammatory (rat carrageenan paw) assays. These properties are correlated with the steric and hydrogen-bonding characteristics of the benzoyl substituents. These compounds, including the 4-vinylbenzoyl derivative, are undergoing further pharmacological evaluation as potential anti-inflammatory agents (Muchowski et al., 1985).
Antimicrobial Properties
Certain pyrrole derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. The presence of a methoxy group in the structure of these compounds has been linked to enhanced antibacterial and antifungal activities. This suggests their potential as significant antimicrobial agents (Hublikar et al., 2019).
Applications in Corrosion Inhibition
Derivatives of this compound have been explored as corrosion inhibitors for mild steel. In one study, specific thiazole-based pyridine derivatives showed effective inhibition performance, suggesting the potential application of related pyrrole derivatives in the field of corrosion protection (Chaitra et al., 2016).
Potential in Cosmetic Applications
Compounds related to this compound have been identified in pineapple fruit and exhibit inhibitory activities against tyrosinase, an enzyme involved in melanin synthesis. This suggests a possible application of these compounds as skin whitening agents in cosmetic products (Zheng et al., 2010).
Synthesis of Novel Compounds
This compound serves as a key intermediate in the synthesis of various novel compounds, including those with potential as anti-inflammatory, analgesic, and antimicrobial agents. The compound's structure allows for modifications and derivatization, leading to a wide range of biologically active molecules (Belov et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research on these compounds could involve further exploration of their synthesis, properties, and potential applications. For example, the study of “(E)-4-((2-methoxyphenyl)amino)-4-oxobut-2-enoic acid” suggested that it obeys the rules of drug-likeness, indicating potential for future pharmaceutical development .
Propriétés
IUPAC Name |
5-(2-methoxyphenyl)-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11-5-3-2-4-8(11)9-6-7-10(13-9)12(14)15/h2-7,13H,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEHIDXKRYDRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC=C(N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



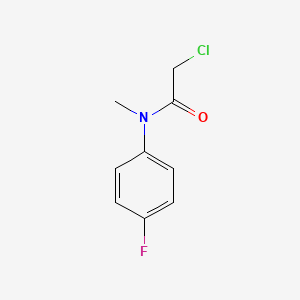
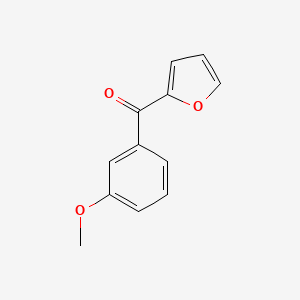
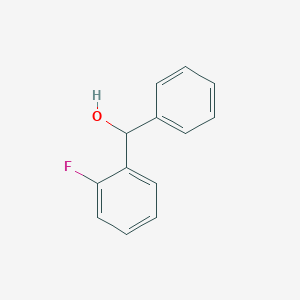


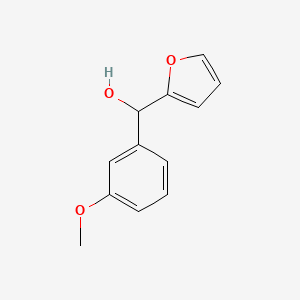
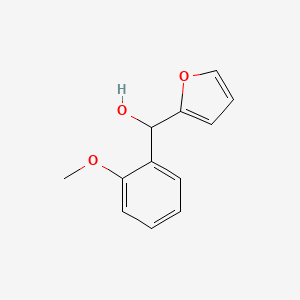
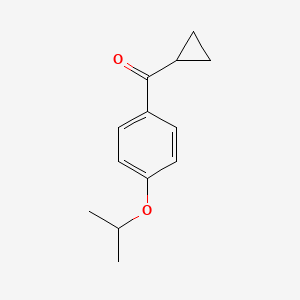
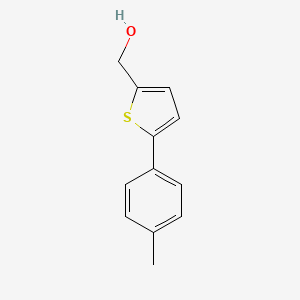
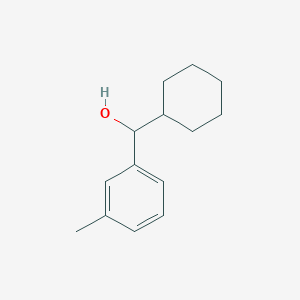
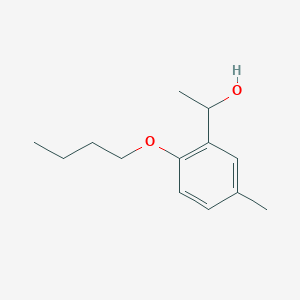
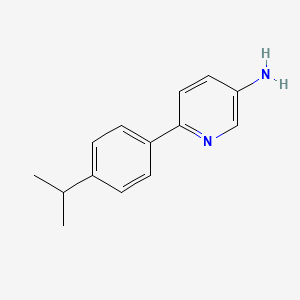

![3-[(2-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B7845663.png)